Thieno[2,3-b]pyrazin-7-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of Thieno[2,3-b]pyrazin-7-amine consists of a thieno-pyrazine core with an amino group at position 7. The fused ring system contributes to its unique properties and potential applications. For a visual representation, refer to the SMILES notation: C1=CN=C2C(=N1)C(=CS2)N .
Physical And Chemical Properties Analysis
- Safety Information : Refer to the provided MSDS for safety precautions.
Scientific Research Applications
Dye-Sensitized Solar Cells
Thieno[2,3-b]pyrazin-7-amine has been used in the design of organic sensitizers for Dye-Sensitized Solar Cells (DSSC) .
Method of Application
Two novel organic sensitizers, TP1 and TP2, were designed based on the electron-poor thieno[3,4-b]pyrazine (TPz) π-bridge and the electron-rich N,N-bis(4-(hexylthio)phenyl)aniline (TPA). The design followed two different approaches: the classical D-A-π-A design and a symmetric structure with double anchoring functions .
Results
The two novel dyes displayed opposite optical properties: TP1 showed a broad and intense light absorption over the entire visible spectrum, while TP2 had a localized absorption that peaked in the center of the visible region. This resulted in a pitch-dark coloration for TP1 and a green tone for TP2. When assembling the photovoltaic devices, different electrolyte compositions were explored to enhance the optical properties of the dyes. Power conversion efficiencies as high as 5.2% under full sun intensity were recorded for small test devices .
Medicinal Chemistry
Thieno[2,3-b]pyrazin-7-amine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Method of Application
Pyrrolopyrazine derivatives are synthesized through various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Results
Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Organic Materials
Thieno[2,3-b]pyrazin-7-amine is used in the synthesis of organic materials .
Method of Application
The compound is used as a building block in the synthesis of various organic materials. The specific methods of synthesis can vary widely depending on the desired end product .
Results
The resulting organic materials can have a wide range of properties and uses, depending on the specific synthesis process and the other compounds used in the synthesis .
properties
IUPAC Name |
thieno[2,3-b]pyrazin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKSPNBHZCQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486133 | |
Record name | Thieno[2,3-b]pyrazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-b]pyrazin-7-amine | |
CAS RN |
59944-75-1 | |
Record name | Thieno[2,3-b]pyrazin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59944-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[2,3-b]pyrazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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